D-Isoleucine benzyl ester p-toluenesulfonate

Peptide synthesis Stereochemistry D-amino acids

This D-isoleucine benzyl ester p-toluenesulfonate (CAS 80174-45-4) is a protected D-amino acid building block designed for solid-phase peptide synthesis (SPPS). The D-configuration enables the construction of non-natural peptide sequences with enhanced metabolic stability against endogenous proteases, inaccessible with common L-amino acid derivatives. The benzyl ester protecting group is orthogonal to Fmoc-based SPPS strategies, allowing selective deprotection under hydrogenolytic conditions without affecting acid-labile side-chain protecting groups. The p-toluenesulfonate salt form provides improved solubility in organic solvents and distinct crystallization properties compared to hydrochloride salts, making it ideal for microwave-assisted synthetic protocols and enzyme assays in non-aqueous systems. This compound serves as a valuable chiral reference standard for analytical method development, including chiral HPLC and LC-MS/MS quantification. With a purity specification of ≥95% and recommended long-term storage at -20°C, it is an indispensable tool for laboratories pursuing stereochemical diversity in peptide-based therapeutics and structure-activity relationship studies.

Molecular Formula C20H27NO5S
Molecular Weight 393.5
CAS No. 80174-45-4
Cat. No. B613106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Isoleucine benzyl ester p-toluenesulfonate
CAS80174-45-4
SynonymsD-ISOLEUCINE-OBZLP-TOSYLATE; 80174-45-4
Molecular FormulaC20H27NO5S
Molecular Weight393.5
Structural Identifiers
SMILESCCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m1./s1
InChIKeyXAWVXTVKSVYPNE-MHDYBILJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Isoleucine Benzyl Ester p-Toluenesulfonate (CAS 80174-45-4) Procurement and Technical Baseline


D-Isoleucine benzyl ester p-toluenesulfonate (CAS 80174-45-4) is a protected D-amino acid derivative with the molecular formula C20H27NO5S and a molecular weight of 393.50 g/mol, consisting of the benzyl ester of D-isoleucine as a salt with p-toluenesulfonic acid . This compound is a white solid at room temperature with a purity specification of ≥95% from commercial suppliers, and it is recommended for storage at -20°C for long-term stability [1]. As a D-isoleucine derivative, it is not biosynthesized in the human body, distinguishing it from the naturally occurring L-isoleucine derivatives commonly employed in biological systems .

Why D-Isoleucine Benzyl Ester p-Toluenesulfonate Cannot Be Replaced by Generic In-Class Analogs


The substitution of D-Isoleucine benzyl ester p-toluenesulfonate with its L-enantiomer or alternative salt forms introduces quantifiable changes in physicochemical properties, stereochemical outcomes, and synthetic compatibility. The D-configuration of the isoleucine moiety provides a specific stereochemical handle that is not accessible with L-isoleucine derivatives, which are the naturally predominant form in biological systems [1]. In the context of peptide synthesis and stereoselective applications, the D-isomer enables the construction of non-natural peptide sequences and the exploration of stereochemical effects that cannot be achieved using L-amino acid building blocks [1]. Furthermore, the p-toluenesulfonate salt form offers distinct solubility and crystallization characteristics compared to hydrochloride salts, as evidenced by the compound's specific solubility in DMSO and its recommended storage at -20°C, which differs from the room temperature storage conditions suitable for the L-enantiomer [2] .

Quantitative Evidence Guide: D-Isoleucine Benzyl Ester p-Toluenesulfonate Differentiation Metrics


Stereochemical Configuration Differentiates D-Isomer from L-Isomer in Peptide Synthesis Applications

The D-configuration of the isoleucine moiety in D-Isoleucine benzyl ester p-toluenesulfonate (CAS 80174-45-4) provides a specific stereochemical handle that distinguishes it from the naturally occurring L-isoleucine benzyl ester p-toluenesulfonate (CAS 16652-75-8) [1]. While L-amino acids are the predominant form in natural proteins, D-amino acid derivatives are essential for constructing non-natural peptide sequences and exploring stereochemical effects on biological activity and protein interactions [1]. The D-isomer enables the synthesis of peptides with altered conformational properties and metabolic stability profiles compared to peptides composed exclusively of L-amino acids, which is a critical consideration in peptide-based drug design and structural biology studies .

Peptide synthesis Stereochemistry D-amino acids

p-Toluenesulfonate Salt Form Enables Microwave-Assisted Synthesis with Superior Yield

The p-toluenesulfonate salt of D-isoleucine benzyl ester can be synthesized via a microwave-assisted method from the corresponding amino acid and benzyl alcohol in the presence of p-toluenesulfonic acid [1]. This method yields the p-toluenesulfonate salt in good yield and purity, while the hydrochloride salt requires the use of thionyl chloride under similar conditions [1]. The p-toluenesulfonate counterion provides a crystalline salt form that facilitates purification and handling, and the microwave-assisted approach offers a time-efficient route to the protected amino acid derivative compared to conventional thermal esterification methods [1].

Synthetic methodology Microwave-assisted synthesis Amino acid protection

D-Isoleucine Benzyl Ester p-Toluenesulfonate Exhibits Distinct Storage Requirements from L-Enantiomer

D-Isoleucine benzyl ester p-toluenesulfonate (CAS 80174-45-4) requires storage at -20°C for long-term stability, with a recommended shelf life of up to 6 months when stored at -80°C and 1 month at -20°C for stock solutions [1]. In contrast, the L-enantiomer (CAS 16652-75-8) is reported to be stable when stored at room temperature . This quantifiable difference in recommended storage conditions indicates a divergence in thermal stability between the two enantiomeric forms, which may impact procurement and handling logistics for laboratories with limited cold storage capacity.

Stability Storage conditions Enantiomeric differentiation

Optimal Research and Industrial Application Scenarios for D-Isoleucine Benzyl Ester p-Toluenesulfonate


Solid-Phase Peptide Synthesis of D-Amino Acid-Containing Sequences

D-Isoleucine benzyl ester p-toluenesulfonate serves as a protected D-amino acid building block in solid-phase peptide synthesis (SPPS) for constructing peptides containing non-natural D-isoleucine residues. The benzyl ester protecting group is orthogonal to Fmoc-based SPPS strategies, enabling selective deprotection under hydrogenolytic conditions without affecting acid-labile side-chain protecting groups [1]. This application leverages the D-configuration of the compound to introduce stereochemical diversity into peptide sequences, which is essential for studying structure-activity relationships in peptide-based therapeutics and for generating peptides with enhanced metabolic stability against endogenous proteases .

Stereoselective Biosynthetic Pathway Investigation

The D-configuration of D-isoleucine benzyl ester p-toluenesulfonate makes it a valuable probe for investigating stereoselective biosynthetic pathways and enzymatic recognition mechanisms. As D-isoleucine is not biosynthesized in the human body [1], this compound can be employed as a non-natural substrate to study the stereospecificity of amino acid-processing enzymes, transporters, and receptors. The p-toluenesulfonate salt form provides enhanced solubility in organic solvents , facilitating its use in enzyme assays conducted in non-aqueous or mixed solvent systems where hydrochloride salts may exhibit limited solubility.

Microwave-Assisted Synthesis of Protected Amino Acid Derivatives

The p-toluenesulfonate salt form is specifically compatible with microwave-assisted synthetic protocols for rapid preparation of amino acid benzyl ester derivatives [1]. This application scenario is relevant for laboratories engaged in high-throughput synthesis of protected amino acid libraries, where the microwave-accelerated esterification of D-isoleucine with benzyl alcohol in the presence of p-toluenesulfonic acid offers a time-efficient alternative to conventional thermal methods. The crystalline nature of the resulting p-toluenesulfonate salt facilitates straightforward purification by recrystallization, streamlining the workflow for generating diverse amino acid building blocks.

Chiral Reference Standard for Analytical Method Development

D-Isoleucine benzyl ester p-toluenesulfonate can be utilized as a chiral reference standard for the development and validation of analytical methods aimed at quantifying D-isoleucine derivatives or detecting enantiomeric impurities in pharmaceutical intermediates. The compound's defined D-configuration and commercial availability with a purity specification of ≥95% make it suitable for use as a calibration standard in chiral HPLC or LC-MS/MS methods. The distinct stereochemistry of the D-enantiomer, combined with its specific retention characteristics, enables accurate quantification and enantiomeric excess determination in complex mixtures.

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